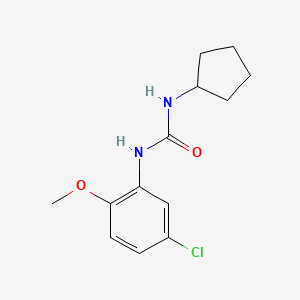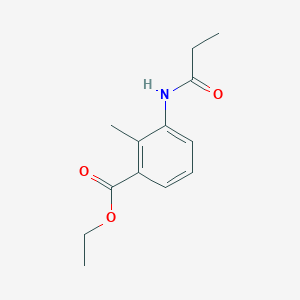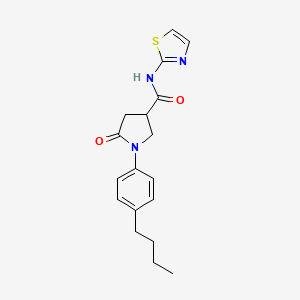![molecular formula C16H22FN3O3 B5341394 N-(5-fluoro-2-methylphenyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5341394.png)
N-(5-fluoro-2-methylphenyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-fluoro-2-methylphenyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxamide, also known as compound X, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxamide X is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been found to induce cell death in cancer cells by activating the apoptotic pathway.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria and viruses. It has also been found to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-fluoro-2-methylphenyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxamide X is its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs. However, one of the main limitations of this compound X is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-(5-fluoro-2-methylphenyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxamide X. One area of research is the development of new synthetic methods to produce it in larger quantities. Another area of research is the investigation of its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
Compound X is synthesized through a multi-step process that involves the reaction of various chemical N-(5-fluoro-2-methylphenyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxamides. The first step involves the reaction of 5-fluoro-2-methylphenol with ethyl chloroformate to form the corresponding ester. The ester is then reacted with 1,2-diaminoethane to form the diamine intermediate. The diamine intermediate is then reacted with 1,4-dioxaspiro[4.5]decane-8-carboxylic acid to form the final product, N-(5-fluoro-2-methylphenyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxamide X.
Applications De Recherche Scientifique
Compound X has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have also shown that N-(5-fluoro-2-methylphenyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxamide X has potential applications in the treatment of neurodegenerative diseases and as a potential anti-viral agent.
Propriétés
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-1,11-dioxa-4,8-diazaspiro[5.6]dodecane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3/c1-12-2-3-13(17)8-14(12)19-15(21)20-5-7-23-16(10-20)9-18-4-6-22-11-16/h2-3,8,18H,4-7,9-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTUKBSMYFNHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)N2CCOC3(C2)CNCCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5341312.png)
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea hydrochloride](/img/structure/B5341328.png)
![4-[(5-ethylpyridin-2-yl)methyl]-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5341338.png)

![1-acetyl-N-[(2-methylphenyl)(2-thienyl)methyl]piperidine-4-carboxamide](/img/structure/B5341346.png)
![N,N-diethyl-4-{[2-(4-fluorophenyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5341347.png)
![3-{[1-(3,4-dihydro-1(2H)-quinolinylcarbonyl)propyl]thio}-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5341355.png)


![2-[3-(2-aminoethyl)-1-piperidinyl]-N-(2-ethylphenyl)-2-oxoacetamide hydrochloride](/img/structure/B5341368.png)
![4-(2-fluorophenoxy)-1-[3-(methylthio)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5341376.png)
![(4S)-N-methyl-4-(4-{[methyl(3-methyl-2-butenoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5341386.png)

![1,3-benzodioxol-5-yl[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5341395.png)